molecular formula C17H18BrClN2O3S B426420 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

Cat. No.: B426420
M. Wt: 445.8g/mol
InChI Key: NCKRMFQGYOQMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18BrClN2O3S

Molecular Weight

445.8g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-(3-chlorophenyl)piperazine

InChI

InChI=1S/C17H18BrClN2O3S/c1-24-17-6-5-15(12-16(17)18)25(22,23)21-9-7-20(8-10-21)14-4-2-3-13(19)11-14/h2-6,11-12H,7-10H2,1H3

InChI Key

NCKRMFQGYOQMMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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